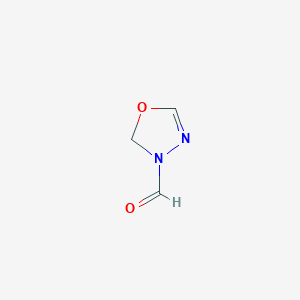

1,3,4-Oxadiazole-3(2H)-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61322-82-5 |

|---|---|

Molecular Formula |

C3H4N2O2 |

Molecular Weight |

100.08 g/mol |

IUPAC Name |

2H-1,3,4-oxadiazole-3-carbaldehyde |

InChI |

InChI=1S/C3H4N2O2/c6-2-5-3-7-1-4-5/h1-2H,3H2 |

InChI Key |

BUOYLEPDIKVDJN-UHFFFAOYSA-N |

Canonical SMILES |

C1N(N=CO1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1,3,4 Oxadiazole 3 2h Carbaldehyde and Its Analogues

Classical and Conventional Cyclization Strategies

Traditional methods for the synthesis of the 1,3,4-oxadiazole (B1194373) ring are robust and widely documented in chemical literature. These strategies typically involve the formation of a key intermediate followed by a cyclization step, often facilitated by dehydrating or oxidizing agents.

Cyclodehydration of N,N′-Diacylhydrazines

One of the most common and enduring methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N′-diacylhydrazines. mdpi.comnih.gov This reaction involves the removal of a water molecule from the diacylhydrazine precursor to induce ring closure. A variety of dehydrating agents can be employed to facilitate this transformation, each with its own set of reaction conditions and substrate compatibility. nih.gov

Commonly used cyclodehydrating agents include:

Phosphorus oxychloride (POCl₃) : A widely used and effective reagent for this transformation. mdpi.comnih.govmdpi.com

Thionyl chloride (SOCl₂) : Another powerful dehydrating agent for the cyclization of diacylhydrazines. mdpi.com

Polyphosphoric acid (PPA) : Often used at elevated temperatures to drive the reaction. mdpi.com

Phosphorus pentoxide (P₂O₅) : A strong dehydrating agent capable of promoting cyclization. mdpi.com

Triflic anhydride (B1165640) ((CF₃SO₂)₂O) : A highly reactive reagent that can effect cyclization under milder conditions compared to some of the more classical reagents. mdpi.com

Burgess reagent : A milder alternative for cyclodehydration. mdpi.com

XtalFluor-E ([Et₂NSF₂]BF₄) : A modern fluorinating agent that can also act as a practical cyclodehydration reagent, with the addition of acetic acid often improving yields. rsc.org

The general scheme for this reaction involves the initial preparation of the N,N'-diacylhydrazine, which is then treated with the dehydrating agent to yield the desired 1,3,4-oxadiazole. mdpi.com For instance, N,N′-diacylhydrazine derivatives can be cyclized using POCl₃, a known cyclodehydration reagent, to form the corresponding 1,3,4-oxadiazole derivatives. mdpi.com

Table 1: Selected Dehydrating Agents for Cyclodehydration of N,N′-Diacylhydrazines

| Dehydrating Agent | Typical Reaction Conditions | Reference |

| Phosphorus oxychloride (POCl₃) | Reflux | mdpi.comnih.govmdpi.com |

| Thionyl chloride (SOCl₂) | Varies | mdpi.com |

| Polyphosphoric acid (PPA) | Elevated temperature | mdpi.com |

| Triflic anhydride ((CF₃SO₂)₂O) | Milder conditions | mdpi.com |

| XtalFluor-E ([Et₂NSF₂]BF₄) | With acetic acid as additive | rsc.org |

Oxidative Cyclization of N-Acylhydrazones

An alternative and widely employed classical strategy for the synthesis of 1,3,4-oxadiazoles is the oxidative cyclization of N-acylhydrazones. mdpi.comnih.gov This method involves the formation of an N-acylhydrazone by condensing a hydrazide with an aldehyde or ketone, followed by an oxidation-induced ring closure. biointerfaceresearch.com A variety of oxidizing agents have been successfully used for this purpose.

Some of the oxidizing agents utilized in this method include:

tert-Butyl hypoiodite (B1233010) (t-BuOI) : Generated in situ from t-BuOCl and NaI, this reagent allows for an efficient oxidative cyclization of N-acylhydrazones under neutral conditions, producing high yields in a short reaction time. scite.ai

Bromine in acetic acid : A classical method for the oxidative cyclization of N-acylhydrazones. nih.gov

Chloramine-T : Can be used for the oxidative cyclization of N-acylhydrazones, sometimes under microwave irradiation for enhanced reaction rates. nih.govjchemrev.com

Potassium permanganate (B83412) (KMnO₄) mdpi.com

Lead dioxide (PbO₂) mdpi.com

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) mdpi.com

Hypervalent iodine reagents : These have also been employed as effective oxidizing agents in this type of cyclization. mdpi.com

This approach offers a versatile route to both symmetrically and asymmetrically substituted 1,3,4-oxadiazoles. jchemrev.com

Reactions Involving Hydrazides with Carboxylic Acid Derivatives

A more direct approach to the 1,3,4-oxadiazole ring system involves the reaction of hydrazides with carboxylic acids or their derivatives. nih.gov This method can often be performed in a one-pot synthesis, which is advantageous in terms of procedural simplicity and time efficiency. researchgate.net The reaction typically requires a coupling agent to activate the carboxylic acid, followed by a dehydrating agent to facilitate the final cyclization step.

For example, a convenient one-pot method involves the activation of a carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by coupling with the desired acylhydrazide. The subsequent dehydration in the same pot with triphenylphosphine (B44618) (Ph₃P) and carbon tetrabromide (CBr₄) affords the corresponding 2,5-disubstituted 1,3,4-oxadiazoles in good yields. researchgate.net Another approach utilizes phosphorus oxychloride (POCl₃) to react hydrazides with amino acids to form 1,3,4-oxadiazole derivatives. nih.gov

Modern and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and efficient synthetic methodologies. For the synthesis of 1,3,4-oxadiazoles, this has led to the exploration of microwave-assisted protocols and photochemical methods.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool in modern synthetic chemistry, offering benefits such as significantly reduced reaction times, improved yields, and often cleaner reactions. wjarr.comjyoungpharm.org The application of microwave irradiation has been successfully extended to the synthesis of 1,3,4-oxadiazole derivatives. wjarr.comnih.govidaampublications.in

Microwave energy can be used to accelerate classical reactions, such as the oxidative cyclization of N-acylhydrazones. For instance, the synthesis of 1,3,4-disubstituted oxadiazoles (B1248032) from the oxidative cyclization of N-acylhydrazones with chloramine-T can be efficiently carried out under microwave irradiation. nih.govjchemrev.com In some protocols, a mixture of a hydrazide and an aromatic aldehyde can be irradiated with microwaves to form the hydrazone intermediate, which is then cyclized in a subsequent microwave-assisted step. nih.gov

Microwave-assisted synthesis can also be performed under solvent-free conditions, further enhancing the green credentials of the methodology. jyoungpharm.org For example, the reaction of a hydrazide with an aromatic aldehyde can be carried out with a few drops of DMF under microwave irradiation, followed by cyclization. nih.gov

Table 2: Examples of Microwave-Assisted Synthesis of 1,3,4-Oxadiazoles

Catalyst-Free Visible-Light-Promoted Cyclizations

In the quest for sustainable and catalyst-free synthetic methods, visible-light-promoted reactions have gained considerable attention. acs.org An innovative approach for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves a catalyst-free, visible-light-promoted cyclization of aldehydes with hypervalent iodine(III) reagents. acs.orgnih.govacs.orgnih.gov

This methodology is attractive due to its mild reaction conditions, proceeding at room temperature, and its operational simplicity. acs.orgacs.org The reaction does not require any external photocatalyst, making it a more sustainable and cost-effective alternative to many transition-metal-catalyzed processes. acs.org The process provides straightforward access to a variety of 2,5-disubstituted 1,3,4-oxadiazole derivatives in good to excellent yields. acs.orgnih.gov The use of commercially available and unactivated aldehydes further adds to the practical appeal of this strategy. acs.orgnih.gov A proposed mechanism involves the generation of radical intermediates under visible light irradiation, which then undergo cyclization. nih.gov

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules like 1,3,4-oxadiazoles in a single step from three or more starting materials. thieme-connect.de A notable MCR approach involves the reaction of N-isocyaniminotriphenylphosphorane (NIITP), carboxylic acids, and diazo compounds, catalyzed by cobalt(II). acs.orgnih.gov This reaction proceeds through a tandem sequence involving carbene transfer to NIITP, addition of the carboxylic acid to the resulting ketenimine, and a subsequent intramolecular aza-Wittig reaction to form the 2,5-disubstituted 1,3,4-oxadiazole ring. acs.org

Another powerful MCR for this scaffold is the Ugi-tetrazole/Huisgen sequence. This metal-free, one-pot process combines a secondary amine, an aldehyde, trimethylsilyl (B98337) azide (B81097) (TMSN₃), and an isocyanide to form a tetrazole intermediate. Subsequent reaction with an acid chloride (the Huisgen reaction) triggers cyclization to afford the 2,5-disubstituted 1,3,4-oxadiazole. thieme-connect.de This method is valued for its operational simplicity and tolerance of a wide range of functional groups. thieme-connect.de

A four-component reaction has also been developed using aromatic carboxylic acids, bis-aldehydes, a secondary amine, and N-isocyaniminotriphenylphosphorane, which yields disubstituted 1,3,4-oxadiazole derivatives under neutral, room temperature conditions. acs.org

Table 1: Examples of Multi-Component Reactions for 1,3,4-Oxadiazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Product Type | Ref |

|---|---|---|---|---|---|

| Diazo compound | Carboxylic acid | NIITP | CoCl₂ | 2,5-disubstituted-1,3,4-oxadiazole | acs.org |

| Secondary amine | Aldehyde | TMSN₃ / Isocyanide | Acid Chloride | 2,5-disubstituted-1,3,4-oxadiazole | thieme-connect.de |

| Carboxylic acid | Bis-aldehyde | Secondary amine | NIITP | Disubstituted-1,3,4-oxadiazole | acs.org |

Derivatization Strategies for 1,3,4-Oxadiazole-3(2H)-carbaldehyde

The synthesis of the title compound, this compound, would most practically be achieved by the N-formylation of a parent 1,3,4-oxadiazole. The unsubstituted 1,3,4-oxadiazole exists in tautomeric forms, one of which possesses an N-H bond that is amenable to functionalization. The introduction of a formyl group (-CHO) onto this nitrogen atom is a key derivatization step.

Several reagents are available for N-formylation reactions. A common and effective method involves the use of a mixed anhydride, such as acetic formic anhydride, which can formylate amines and heterocyclic N-H groups. orgsyn.org Another highly effective and stable formylating agent is N-formylbenzotriazole. It offers mild and selective formylation of amines and amides. orgsyn.org The synthesis of N-formylbenzotriazole itself can be achieved by reacting benzotriazole (B28993) with formic acid in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), or more efficiently from acetic formic anhydride. orgsyn.org

The general strategy would involve:

Synthesis of a 1,3,4-oxadiazole with an available N-H bond, for instance, the parent 1,3,4-oxadiazole or a 2-substituted variant, using one of the ring-forming methodologies described previously (e.g., from formylhydrazine (B46547) and an orthoester). rsc.org

Reaction of the N-H-containing oxadiazole with a suitable formylating agent (e.g., acetic formic anhydride or N-formylbenzotriazole) under appropriate conditions to yield this compound or its substituted analogue.

This two-step approach, combining established ring synthesis with a targeted derivatization, represents a viable pathway to the specific compound of interest.

Functionalization of the Carbaldehyde Moiety

While specific literature on the functionalization of this compound is not extensively detailed, the reactivity of the aldehyde group is a well-established area of organic chemistry. The aldehyde functionality, attached to the nitrogen atom of the oxadiazole ring, is expected to undergo a variety of transformations, allowing for the introduction of diverse structural motifs.

Key transformations could include:

Oxidation: The carbaldehyde group can be oxidized to the corresponding carboxylic acid, which can then be converted to a range of derivatives such as esters, amides, and acid halides.

Reduction: Reduction of the carbaldehyde would yield the corresponding hydroxymethyl group, providing a site for further functionalization, for instance, through etherification or esterification.

Nucleophilic Addition: The electrophilic carbon of the aldehyde is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, hemiacetals, and the addition of organometallic reagents like Grignard or organolithium compounds to generate secondary alcohols.

Condensation Reactions: The carbaldehyde can participate in condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to produce oximes, and with hydrazines to yield hydrazones. These products can serve as intermediates for the synthesis of more complex heterocyclic systems.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, would allow for the conversion of the carbaldehyde into a variety of substituted alkenes.

These potential reactions highlight the synthetic utility of the carbaldehyde moiety as a handle for the elaboration of the 1,3,4-oxadiazole structure, leading to a wide array of derivatives with potentially interesting chemical and biological properties.

Ring-Substituted Derivatives via Direct Arylation and Electrophilic/Nucleophilic Pathways

The 1,3,4-oxadiazole ring is electron-deficient, which influences its reactivity towards substitution reactions. chemicalbook.comglobalresearchonline.netrroij.com

Direct Arylation:

Direct C-H arylation has emerged as a powerful tool for the synthesis of 2,5-diaryl-1,3,4-oxadiazoles. mdpi.comresearchgate.net This method avoids the pre-functionalization of the heterocycle and offers a more atom-economical approach. Copper- and palladium-catalyzed reactions are the most common. mdpi.comacs.orgnih.gov

For instance, copper-mediated direct arylation of 2-substituted-1,3,4-oxadiazoles with aryl iodides proceeds efficiently in the presence of a suitable ligand and base. acs.orgnih.gov This method allows for the introduction of various aryl groups bearing functional groups like ketones, esters, or nitriles. acs.orgnih.gov Palladium catalysts, in conjunction with specific ligands such as (2-biphenyl)dicyclohexylphosphine (CyJohnPhos), have also been employed for the direct arylation of 1,3,4-oxadiazoles with aryl halides. mdpi.com The use of an organic base like lithium tert-butoxide has been shown to enable the reaction to proceed at room temperature. mdpi.com

Electrophilic and Nucleophilic Pathways:

Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the 1,3,4-oxadiazole ring have a low electron density, making electrophilic substitution on the ring itself difficult. chemicalbook.comglobalresearchonline.netrroij.com Electrophilic attack, if it occurs, is more likely to happen on an electron-rich substituent attached to the ring or on the nitrogen atoms if they are not quaternized. globalresearchonline.netrroij.com

Nucleophilic substitution reactions on the 1,3,4-oxadiazole ring are also uncommon unless a good leaving group, such as a halogen, is present at the 2 or 5 position. globalresearchonline.net Halogen-substituted oxadiazoles can undergo nucleophilic displacement with various nucleophiles, providing a route to further functionalized derivatives. globalresearchonline.net Ring cleavage is a common outcome under strong nucleophilic or acidic conditions. chemicalbook.comrroij.com

Below is a table summarizing some examples of direct arylation reactions of 1,3,4-oxadiazoles.

| Catalyst/Reagent | Ligand | Base | Arylating Agent | Product Yield (%) | Reference |

| Copper Salt | 1,10-phenanthroline | - | Aryl Iodides | 38-99 | mdpi.com |

| Palladium Catalyst | CyJohnPhos | - | Aryl Halides | 28-79 | mdpi.com |

| Copper Catalyst | - | Lithium tert-butoxide | Iodobenzene | 80 | mdpi.com |

| Copper-based methods | - | - | Aryl Iodides | - | acs.org |

Introduction of Fused Heterocyclic Systems

The 1,3,4-oxadiazole ring serves as a versatile building block for the synthesis of various fused heterocyclic systems. These reactions often involve the functional groups attached to the oxadiazole ring, which undergo cyclization with appropriate reagents.

A common strategy involves the use of 2-amino-5-substituted-1,3,4-oxadiazoles or 2-hydrazinyl-5-substituted-1,3,4-oxadiazoles as precursors. For example, 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole can be used as a starting material to synthesize triazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole derivatives. cornell.eduresearchgate.net The reaction of the hydrazinyl derivative with carbon disulfide in the presence of potassium hydroxide (B78521) yields a triazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole-3-(2H)-thione. cornell.eduresearchgate.net Treatment with cyanogen (B1215507) bromide leads to the corresponding 3-amino derivative. cornell.eduresearchgate.net Furthermore, condensation of the hydrazinyl precursor with aryl aldehydes produces Schiff bases, which can then be oxidatively cyclized using bromine in acetic acid to afford 3,6-disubstituted- mdpi.comacs.orgnih.govtriazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazoles. cornell.eduresearchgate.net

Another approach involves the ring transformation of 1,3,4-oxadiazoles into other fused heterocyclic systems, such as thiazolo[2,3-c]-s-triazoles and 7H-s-triazolo[3,4-b] chemicalbook.comacs.orgnih.govthiadiazines. acs.org

The following table provides examples of the synthesis of fused heterocyclic systems from 1,3,4-oxadiazole precursors.

| Starting Material | Reagent | Product | Reference |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Carbon Disulfide / KOH | 6-(4-chlorophenyl) mdpi.comacs.orgnih.govtriazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole-3-(2H)-thione | cornell.eduresearchgate.net |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Cyanogen Bromide / NaHCO₃ | 6-(4-chlorophenyl) mdpi.comacs.orgnih.govtriazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole-3-amine | cornell.eduresearchgate.net |

| 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole | Acetic Acid / POCl₃ | 6-(4-chlorophenyl)-3-methyl- mdpi.comacs.orgnih.govtriazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole | cornell.eduresearchgate.net |

| Schiff bases from 2-hydrazinyl-1,3,4-oxadiazoles | Bromine / Acetic Acid | 6-(4-chlorophenyl)-3-(aryl)- mdpi.comacs.orgnih.govtriazolo[3,4-b] chemicalbook.comacs.orgnih.govoxadiazole | cornell.eduresearchgate.net |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of protons and carbons.

¹H NMR for Proton Environments and Connectivity

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. In the context of 1,3,4-oxadiazole (B1194373) derivatives, the chemical shifts (δ) of protons are indicative of their local electronic environment. For instance, aromatic protons typically resonate in the downfield region of the spectrum, often between δ 7.0 and 8.5 ppm. niscair.res.innanobioletters.com The aldehyde proton, if present, would appear at a significantly downfield-shifted position, generally above δ 9.0 ppm. arkat-usa.org

The multiplicity of signals (singlet, doublet, triplet, etc.) arises from spin-spin coupling between neighboring protons, revealing their connectivity. For example, a triplet signal for a methylene (B1212753) group (–CH₂–) suggests it is adjacent to another methylene group. nanobioletters.com The integration of these signals corresponds to the number of protons giving rise to the signal.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Aldehyde (CHO) | ~9.72 | Singlet | arkat-usa.org |

| Aromatic (Ar-H) | ~6.9 - 8.3 | Multiplet, Doublet | niscair.res.innanobioletters.com |

| Methylene (OCH₂) adjacent to oxygen | ~4.0 | Triplet | nanobioletters.com |

| Aliphatic (CH₂, CH₃) | ~0.8 - 2.9 | Multiplet, Triplet | nanobioletters.combeilstein-journals.org |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In 1,3,4-oxadiazole derivatives, the carbon atoms of the oxadiazole ring typically appear in the range of δ 160-170 ppm. nanobioletters.comtubitak.gov.tr The carbonyl carbon of the aldehyde group would be expected to resonate at a very downfield position, often above δ 180 ppm. niscair.res.in

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aldehyde (CHO) | ~186 - 192 | niscair.res.in |

| Oxadiazole Ring Carbons | ~164 - 171 | nanobioletters.comtubitak.gov.tr |

| Aromatic Carbons | ~114 - 162 | niscair.res.innanobioletters.com |

| Aliphatic Carbons (CH₂, CH₃) | ~10 - 70 | nanobioletters.combeilstein-journals.org |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Complex Structures

For more complex structures, two-dimensional (2D) NMR techniques are employed to establish detailed connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to trace out spin systems within the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a definitive link between the proton and carbon skeletons. columbia.edu The multiplicity editing feature of HSQC can also distinguish between CH, CH₂, and CH₃ groups. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart (and sometimes more in conjugated systems). columbia.edu This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. youtube.com For instance, an HMBC correlation between the aldehyde proton and a carbon atom of the oxadiazole ring would confirm their connectivity.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For 1,3,4-oxadiazole-3(2H)-carbaldehyde and its derivatives, key absorption bands would include:

A strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1690-1740 cm⁻¹. nanobioletters.com

The C=N stretching vibration of the oxadiazole ring, which is usually observed around 1600-1650 cm⁻¹. nanobioletters.com

The C-O-C stretching of the ether linkage within the oxadiazole ring, appearing in the region of 1020-1250 cm⁻¹. nanobioletters.com

Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aliphatic C-H stretching occurs just below 3000 cm⁻¹. nanobioletters.com

| Functional Group | Typical Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| C=O (Aldehyde) | ~1690 - 1740 | nanobioletters.com |

| C=N (Oxadiazole Ring) | ~1550 - 1693 | nanobioletters.com |

| C-O-C (Oxadiazole Ring) | ~1020 - 1250 | nanobioletters.com |

| Aromatic C-H | ~2917 - 3100 | nanobioletters.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. nih.gov Electron ionization (EI) is a common method where the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. ijcce.ac.ir

The fragmentation pattern is often characteristic of the compound's structure. For 1,3,4-oxadiazoles, decomposition upon electron impact typically involves the cleavage of bonds within the oxadiazole ring. osti.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and double bonds. The wavelength of maximum absorption (λmax) provides information about the extent of conjugation in the molecule. nih.gov

X-ray Crystallography for Absolute Structural Determination and Conformational Analysis

X-ray diffraction analysis of single crystals offers an unparalleled level of detail regarding molecular geometry, including precise bond lengths, bond angles, and torsion angles. This data is crucial for confirming the connectivity of atoms and for understanding the conformational preferences of the molecule in the solid state.

Detailed research findings from crystallographic studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives consistently demonstrate the near-planar geometry of the central oxadiazole ring. For instance, the crystal structure of Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole reveals that the entire molecule is almost planar, with only a minor deviation of the oxygen atom from the mean plane. nih.gov This planarity is a recurring theme in the structural chemistry of 1,3,4-oxadiazole derivatives and is attributed to the sp² hybridization of the atoms within the ring and the delocalization of π-electrons.

In studies of 2,5-diaryl-1,3,4-oxadiazole derivatives, it has been observed that the aromatic rings attached to the oxadiazole core are often nearly coplanar with the central heterocycle. researchgate.net This coplanarity facilitates electronic conjugation across the molecule, which is a key factor influencing their application in materials science, particularly in organic light-emitting diodes (OLEDs). researchgate.net

Furthermore, the analysis of crystal packing reveals the importance of intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking, in dictating the supramolecular architecture of these compounds in the solid state. nih.govrsc.org

Detailed Research Findings

In another example, the X-ray crystal structures of ethynyl (B1212043) π-extended 2,5-diphenyl-1,3,4-oxadiazoles confirmed their approximately planar molecular structures, despite some conformational differences between derivatives. rsc.org A comparison of bond lengths in some of these structures has revealed the extent of π-conjugation within the molecules. rsc.org

While experimental data on N-acylated 1,3,4-oxadiazoles is limited, studies on related systems, such as 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines, provide some insight. Although the oxadiazoline ring is not aromatic, the characterization of the acetyl group's chemical environment offers a starting point for understanding the conformational behavior of a carbonyl-containing substituent at a nitrogen atom within a five-membered heterocycle. Conformational analysis of N-substituted heterocycles is a complex field, with the preference for axial or equatorial conformations of substituents depending on a variety of steric and electronic factors. researchgate.net

The following tables present representative crystallographic data for 2,5-disubstituted 1,3,4-oxadiazole derivatives, illustrating the typical bond lengths and angles of the core heterocyclic ring.

Crystal Data for a Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivative

| Parameter | Value (Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole) |

| Formula | C₂₀H₁₂N₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.2424(6) |

| b (Å) | 7.6969(7) |

| c (Å) | 17.7321(16) |

| β (˚) | 96.635(2) |

| V (ų) | 846.27(14) |

| Z | 2 |

| Data from reference nih.gov |

Selected Bond Lengths for a Representative 2,5-Disubstituted 1,3,4-Oxadiazole Derivative

| Bond | Length (Å) (Di-4-pyridyl-2,2′-(p-phenylene)di-1,3,4-oxadiazole) |

| O1-C4 | 1.362(2) |

| O1-C5 | 1.364(2) |

| N1-C4 | 1.288(2) |

| N1-N2 | 1.413(2) |

| N2-C5 | 1.290(2) |

| Data from reference nih.gov |

Reactivity and Mechanistic Investigations of 1,3,4 Oxadiazole 3 2h Carbaldehyde

Reaction Pathways of the Carbaldehyde Functional Group

The carbaldehyde group attached to the 1,3,4-oxadiazole (B1194373) ring exhibits typical aldehydic reactivity. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the group can participate in a variety of condensation and redox reactions. A primary reaction pathway involves condensation with amine derivatives. For instance, aldehydes readily react with semicarbazide (B1199961) to form semicarbazones, which are key intermediates in the synthesis of 2-amino-5-substituted 1,3,4-oxadiazoles. nih.gov Similarly, reactions with hydrazides can produce acylhydrazones, which can be subsequently cyclized. nih.govopenmedicinalchemistryjournal.com The formation of Schiff bases through reaction with primary amines is another characteristic pathway for aldehydes attached to heterocyclic systems. jmchemsci.com

Table 1: General Reaction Pathways of the Aldehyde Functional Group

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Nucleophilic Addition (Condensation) | Hydrazines / Semicarbazides | Hydrazones / Semicarbazones | Key intermediates for heterocycle synthesis. nih.gov |

| Schiff Base Formation | Primary Amines | Imines (Schiff Bases) | Common pathway for functionalization. jmchemsci.com |

| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acids | Conversion to a different functional group. |

| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohols | Conversion to a different functional group. |

Ring-Opening and Rearrangement Mechanisms

The stability of the 1,3,4-oxadiazole ring can be compromised under certain conditions, leading to ring-opening reactions. Nucleophilic attack is a common trigger for such mechanisms. The addition of a nucleophile to the ring can lead to cleavage, often resulting in the formation of acyclic acylhydrazine derivatives. thieme-connect.de While the 1,3,4-oxadiazole isomer is generally stable, other isomers, such as the 1,2,3-oxadiazole, are known to be unstable and can undergo ring-opening to form diazoketone tautomers. nih.gov The susceptibility to ring cleavage is an important consideration in the design of reactions involving the 1,3,4-oxadiazole scaffold. chemicalbook.com

Electrophilic and Nucleophilic Substitution Reactions on the Oxadiazole Ring

The electronic properties of the 1,3,4-oxadiazole ring heavily dictate its substitution patterns. Due to the low electron density at the ring's carbon atoms, electrophilic substitution reactions are difficult and unusual. nih.govchemicalbook.com Attempts at reactions like nitration or sulfonation have generally been unsuccessful. thieme-connect.de When electrophiles do react, they tend to attack the more nucleophilic nitrogen atoms. thieme-connect.de

Conversely, nucleophilic aromatic substitution is a more viable pathway for functionalizing the ring, particularly when a suitable leaving group is present at the C2 or C5 position. thieme-connect.de For example, halogenated 1,3,4-oxadiazoles can undergo nucleophilic substitution where the halogen atom is replaced by various nucleophiles. nih.gov

Table 2: Substitution Reactions on the 1,3,4-Oxadiazole Ring

| Reaction Type | Reactivity | Preferred Site | Notes |

|---|---|---|---|

| Electrophilic Substitution | Difficult / Unfavorable | Nitrogen atoms | The ring carbons are electron-deficient. chemicalbook.comthieme-connect.de |

| Nucleophilic Substitution | Favorable | C2 and C5 positions | Requires a good leaving group (e.g., halogen). nih.govthieme-connect.de |

C-H Functionalization and Activation Studies

Direct C-H functionalization has emerged as a powerful tool for modifying heterocycles, including 1,3,4-oxadiazoles. The acidic nature of the C-H protons in electron-deficient heteroarenes makes them suitable candidates for this type of transformation. mdpi.com

One successful strategy involves directed metallation. The use of sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMP₂Zn·2LiCl, allows for the efficient deprotonation (zincation) of the 1,3,4-oxadiazole ring under mild conditions. acs.org The resulting zincated intermediate can then undergo Negishi cross-coupling reactions with various aryl iodides in the presence of a palladium catalyst to yield substituted oxadiazoles (B1248032). acs.org

Palladium-catalyzed direct C-H arylation has also been reported. This method allows for the coupling of 1,3,4-oxadiazoles with (hetero)aryl halides. researchgate.net For instance, the use of a palladium catalyst with an electron-rich ferrocenyl diphosphane (B1201432) ligand promotes the C-H arylation with challenging aryl chlorides at low catalyst loadings. researchgate.net This approach has been used for the late-stage functionalization in the synthesis of the anti-tubercular agent PHOXPY. researchgate.net

Table 3: Examples of C-H Functionalization of 1,3,4-Oxadiazole

| Method | Reagents/Catalyst | Coupling Partner | Key Features |

|---|---|---|---|

| Directed Zincation/Negishi Coupling | TMP₂Zn·2LiCl; Pd(dba)₂/XantPhos | Aryl iodides | Mild conditions (25°C), high yields (73-98%). acs.org |

| Direct Pd-Catalyzed Arylation | Pd catalyst / Ferrocenyl diphosphane | Aryl chlorides | Low catalyst loading (0.5-1.0 mol%), tolerates various functional groups. researchgate.net |

| Direct Pd-Catalyzed Arylation | Pd/PTABS system | (Hetero)aryl bromides | Good to excellent yields for a large number of bromo(hetero)arenes. researchgate.net |

Cycloaddition Reactions and Their Mechanisms

1,3,4-Oxadiazoles can participate in a powerful tandem cycloaddition cascade, particularly in intramolecular contexts. nih.govacs.org This sequence is typically initiated by an inverse electron demand [4+2] Diels-Alder reaction between the electron-deficient oxadiazole (acting as the diene) and an electron-rich or strained dienophile. scispace.com This initial cycloaddition is the rate-determining step. researchgate.net

Following the [4+2] cycloaddition, the resulting bicyclic adduct is unstable and spontaneously loses a molecule of nitrogen (N₂). scispace.com This fragmentation generates a highly reactive carbonyl ylide intermediate. nih.govscispace.com This 1,3-dipole is then trapped in a subsequent intramolecular [3+2] cycloaddition reaction with a tethered dipolarophile (such as an indole (B1671886) or alkene), rapidly constructing complex polycyclic systems. nih.govresearchgate.net This cascade can form an impressive four rings, four carbon-carbon bonds, and up to six stereocenters in a single thermal reaction. acs.org

The efficiency of this cascade is influenced by substituents on the oxadiazole ring. Electron-withdrawing groups at the C5 position enhance the electron-deficient character of the oxadiazole, promoting the initial Diels-Alder reaction. nih.govscispace.comresearchgate.net In contrast, related heterocycles like 1,3,4-thiadiazoles are significantly less reactive and generally fail to participate in this type of cycloaddition cascade. nih.govscispace.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular characteristics with high accuracy.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying the electronic structure of molecules. By approximating the electron density, DFT methods can efficiently calculate molecular geometries, energies, and other electronic properties.

Studies on various 1,3,4-oxadiazole (B1194373) derivatives have utilized DFT, often with the B3LYP hybrid functional, to optimize their molecular structures and analyze their stability and reactivity. dergipark.org.trkfupm.edu.sanih.govmdpi.com For instance, the optimization of the geometry of 1,3,4-oxadiazole derivatives provides crucial information on bond lengths and angles, which are essential for understanding their three-dimensional structure. ajchem-a.com The calculated stability of these compounds is often inferred from their total energy and the analysis of their frontier molecular orbitals. nih.gov

The reactivity of 1,3,4-oxadiazole derivatives can be predicted by examining various electronic parameters derived from DFT calculations. These parameters help in understanding how a molecule will interact with other chemical species, providing insights into its potential as a reactant in chemical synthesis or as a ligand for a biological target. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Hardness, Softness, Electronegativity, Chemical Potential)

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates a molecule that is more polarizable and reactive. For various 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap has been calculated to assess their stability. ajchem-a.comresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of a molecule's reactivity. These include:

Chemical Hardness (η): A measure of the resistance of a molecule to change its electron configuration. It is calculated as (ELUMO - EHOMO) / 2. ajchem-a.com

Chemical Softness (S): The reciprocal of chemical hardness (1/η), indicating how easily a molecule's electron cloud can be polarized. ajchem-a.com

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO) / 2. researchgate.net

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from a stable system. ajchem-a.com

A study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) reported a HOMO-LUMO energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com The calculated global reactivity parameters for this derivative are presented in the table below.

| Parameter | Value |

| HOMO Energy | -6.5743 eV |

| LUMO Energy | -2.0928 eV |

| Energy Gap (ΔE) | 4.4815 eV |

| Chemical Hardness (η) | 2.2407 eV |

| Chemical Softness (S) | 0.4462 eV |

| Electronegativity (χ) | 4.3335 eV |

| Chemical Potential (μ) | -4.3335 eV |

| Table based on data from a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. These methods allow for the visualization and prediction of molecular interactions and dynamic behavior.

Molecular Docking for Ligand-Target Interactions (e.g., protein-ligand binding prediction)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.govmdpi.com This method is crucial in drug design for identifying potential drug candidates by estimating their binding affinity and mode of interaction with a biological target. nih.govglobalresearchonline.net

For 1,3,4-oxadiazole derivatives, molecular docking studies have been extensively performed to evaluate their potential as inhibitors of various enzymes and receptors. For example, derivatives have been docked into the active sites of targets like the GABA-A receptor, tubulin, and DNA gyrase. nih.govmdpi.comzenodo.org The docking scores, which represent the binding affinity, along with the analysis of hydrogen bonds and other non-covalent interactions, provide insights into the structure-activity relationship of these compounds. nih.gov

In a study investigating 1,3,4-oxadiazole derivatives as potential anticonvulsant agents, several compounds showed very good MolDock scores, ranging from -66.344 to -102.653, when docked with the GABA-A receptor. zenodo.orgresearchgate.net These scores were better than those of the standard drugs ethosuximide (B1671622) (-50.6357) and carbamazepine (B1668303) (-58.5047), suggesting a higher binding affinity for the designed derivatives. zenodo.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their complexes. mdpi.com By simulating the motion of atoms and molecules over time, MD can be used to assess the stability of ligand-protein complexes predicted by molecular docking and to investigate the conformational changes that occur upon binding. mdpi.com

MD simulations have been employed to study the stability of complexes formed between 1,3,4-oxadiazole derivatives and their target proteins. mdpi.comresearchgate.net Parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored throughout the simulation to assess the stability of the complex. mdpi.comresearchgate.net A stable RMSD value over time suggests that the ligand remains bound in the active site and that the complex is stable. researchgate.net For instance, a study on oxadiazole derivatives targeting SARS-CoV-2 proteins showed that the RMSD value for the ligand-protein complex remained consistently stable, indicating a sustained interaction. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.trnih.gov By identifying the physicochemical properties and structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. dergipark.org.trnih.gov

Several QSAR studies have been conducted on 1,3,4-oxadiazole derivatives to develop predictive models for various biological activities, including anticancer and antioxidant effects. dergipark.org.trnih.govbenthamdirect.com These studies typically involve calculating a large number of molecular descriptors (e.g., topological, electronic, and steric) and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the QSAR model. dergipark.org.trbenthamdirect.com

A QSAR study on the antioxidant properties of 1,3,4-oxadiazole derivatives developed several predictive models. dergipark.org.tr The best model showed good statistical quality with a high correlation coefficient (R² = 0.891) and predictive ability (R²pred = 0.858). dergipark.org.tr The analysis revealed that descriptors related to hydrogen bonding potential and molecular size were crucial for the free radical scavenging activity of these compounds. dergipark.org.tr Similarly, a QSAR study on 1,3,4-oxadiazole derivatives as telomerase inhibitors also resulted in validated models with high correlation coefficients, aiding in the identification of potential anticancer agents. benthamdirect.com

Photophysical Property Predictions and Analysis (Absorption, Fluorescence, Phosphorescence, Quantum Yields)

Theoretical predictions for 1,3,4-oxadiazole derivatives generally focus on how different substituents on the heterocyclic ring influence their photophysical behavior.

Absorption: The electronic absorption spectra of 1,3,4-oxadiazole derivatives are characterized by strong absorption bands typically in the UV region. For instance, poly(1,3,4-oxadiazole-ether)s show a strong absorption maximum around 302 nm, which is attributed to π-π* transitions within the 1,3,4-oxadiazole unit. nih.gov The position and intensity of these absorption bands are highly sensitive to the nature of the substituents attached to the oxadiazole ring.

Fluorescence: Many 1,3,4-oxadiazole derivatives are known to be fluorescent, often emitting light in the blue to green region of the spectrum. The fluorescence properties are intrinsically linked to the molecular structure, particularly the presence of electron-donating or electron-withdrawing groups, which can facilitate intramolecular charge transfer (ICT) upon excitation. For example, some derivatives exhibit high fluorescence quantum yields, reaching up to 90.77% in chloroform (B151607) solution. nih.gov Theoretical calculations help in understanding the nature of the excited states (e.g., local excitation vs. charge-transfer state) that govern the emission properties.

Phosphorescence and Quantum Yields: While fluorescence is commonly studied, detailed theoretical and experimental data on phosphorescence and quantum yields for a wide range of simple 1,3,4-oxadiazole derivatives are less common in the literature. Quantum yields are highly dependent on the specific molecular structure and the surrounding environment, including solvent polarity. nih.gov

A summary of typical photophysical data for some 1,3,4-oxadiazole derivatives is presented below.

| Property | Typical Wavelength/Value | Notes |

| Absorption (λ_max) | ~270-395 nm | Corresponds to π-π* transitions. nih.gov |

| Fluorescence Emission (λ_em) | ~356-373 nm (can vary) | Often in the blue region; highly substituent-dependent. nih.gov |

| Fluorescence Quantum Yield (Φ_F) | 0.31 - 0.91 | Measured in specific solvents like chloroform. nih.gov |

This table represents generalized data for various derivatives and not for 1,3,4-Oxadiazole-3(2H)-carbaldehyde.

Solvatochromic Investigations

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a key feature of many 1,3,4-oxadiazole derivatives, particularly those with donor-acceptor structures.

Theoretical studies investigate solvatochromism by calculating the electronic transition energies in different solvent environments, often modeled using the Polarizable Continuum Model (PCM). These studies help in understanding how the dipole moment of the molecule changes between the ground and excited states and how this change interacts with the solvent's polarity.

For many 1,3,4-oxadiazole derivatives, a bathochromic (red) shift in the emission spectrum is observed as the solvent polarity increases. This indicates a larger dipole moment in the excited state compared to the ground state, suggesting a significant intramolecular charge transfer (ICT) characteristic. nih.gov For example, symmetric dimethylamino-substituted bi-1,3,4-oxadiazole derivatives show a significant redshift in emission (up to 170 nm) when moving from a nonpolar solvent like cyclohexane (B81311) to a polar one like dimethyl sulfoxide. nih.gov The Catalan solvent scale is one of the methods used to correlate the emission spectra with medium characteristics like polarity, acidity, and basicity. nih.gov

| Compound Class | Solvent Change | Emission Shift | Implication |

| Symmetric D-A-A-D type bi-1,3,4-oxadiazoles | Cyclohexane to DMSO | ~140-170 nm redshift | Pronounced Intramolecular Charge Transfer (ICT). nih.gov |

| Poly(1,3,4-oxadiazole-ether)s | Varied | Dependent on solvent polarity and acidity | Sensitivity of emission to medium characteristics. nih.gov |

This table illustrates the solvatochromic behavior of specific classes of 1,3,4-oxadiazole derivatives and not this compound.

Applications of 1,3,4 Oxadiazole 3 2h Carbaldehyde Derivatives in Advanced Materials and Specialized Fields

Optoelectronic Materials

Derivatives of 1,3,4-oxadiazole (B1194373) are prized in materials science for their high thermal and chemical stability. researchgate.net The electron-deficient nature of the 1,3,4-oxadiazole ring makes these compounds excellent electron transporters, a crucial property for many optoelectronic devices. rsc.org Their inherent photoluminescence and chemical stability have led to their use in a variety of applications, including organic light-emitting diodes (OLEDs), laser dyes, optical brighteners, scintillators, and fluorescent sensors. researchgate.netnih.gov

Organic Light Emitting Diodes (OLEDs) and Electroluminescence

The 1,3,4-oxadiazole moiety is a key component in the development of materials for organic light-emitting diodes (OLEDs) due to its exceptional electron-transporting capabilities. rsc.org 2,5-Diaryl-1,3,4-oxadiazoles are particularly noted for their structural suitability as electron transporters, leading to extensive research into small molecules and polymers containing this heterocyclic core for use in electroluminescent devices. rsc.org

Recent advancements include the development of emitters that exhibit thermally activated delayed fluorescence (TADF), a mechanism that can significantly improve the efficiency of OLEDs. By using a 1,3,4-oxadiazole motif, researchers have been able to create highly emissive TADF emitters through synthetically accessible methods. acs.org

Laser Dyes and Optical Brighteners

The valuable optical properties of 1,3,4-oxadiazole derivatives make them suitable for applications such as laser dyes and optical brighteners. researchgate.netmdpi.com The 1,2-diazole fragment within the 1,3,4-oxadiazole structure acts as an electron-withdrawing group, which is a beneficial characteristic for various conducting systems. mdpi.com This can lead to an increased quantum yield of fluorescence and improved molecular stability. mdpi.com Certain 2,5-disubstituted 1,3,4-oxadiazole derivatives are specifically noted for their use as optical brighteners due to their high thermal and chemical stability. researchgate.net

Scintillating Materials and Fluorescent Sensors

The 1,3,4-oxadiazole ring is a component in some scintillating materials, which are substances that emit light when excited by ionizing radiation. wikipedia.org Specific derivatives like 2-phenyl-5-(4-biphenylyl)-1,3,4-oxadiazole (PBD) and 2-(4'-tert-butylphenyl)-5-(4''-biphenylyl)-1,3,4-oxadiazole (B-PBD) are used as fluors in plastic scintillators to shift the wavelength of the emitted light for more efficient detection. wikipedia.org The scintillation properties of various oxadiazole derivatives have been studied to understand the relationship between their molecular structure and spectral properties. tandfonline.com

Furthermore, the nitrogen and oxygen atoms in the 1,3,4-oxadiazole ring can act as coordination sites for metal ions, making these derivatives useful as signaling components in fluorescent chemosensors. nih.gov For instance, a novel calix nih.govcrown-based 1,3,4-oxadiazole derivative has been developed as a fluorescent chemosensor for the selective detection of copper(II) ions. nih.gov The fluorescence of this sensor is quenched upon binding with Cu2+ and can be revived by the addition of other ions like Ca2+ or Mg2+, functioning as an "on-off" switch. nih.gov Another derivative has been designed as an "off-on" fluorescent sensor for zinc ions (Zn2+) in aqueous solutions and has been successfully used for fluorescence imaging of Zn2+ in living cells. nih.gov

Supramolecular Liquid Crystals

Liquid crystals incorporating 1,3,4-oxadiazole units in their aromatic core have attracted considerable interest due to their rich mesophases, high photoluminescence quantum yields, good electron-transporting ability, and excellent thermal stabilities. rsc.org These materials are categorized based on their molecular shape and weight into calamitic (rod-shaped) and discotic (disk-shaped) monomers, symmetric and non-symmetric dimers, and various types of polymers. rsc.org Researchers have focused on developing strategies to create columnar and biaxial nematic mesophases that are stable at lower temperatures by exploring the structure-property relationships of these liquid crystals. rsc.org

High-Energy Density Materials (HEDMs)

The 1,3,4-oxadiazole ring serves as a crucial building block in the design of high-energy density materials (HEDMs). researchgate.net It offers a favorable balance between energetic performance and stability, making it an exceptional "explosophoric motif". researchgate.net Compared to its isomers like 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole, the 1,3,4-oxadiazole structure demonstrates moderate energy levels with enhanced stability due to the absence of easily breakable N−O bonds. researchgate.net This stability makes it a key component for developing next-generation heat-resistant and insensitive explosives. researchgate.net

The synthesis of energetic materials often involves combining the 1,3,4-oxadiazole ring with other energetic groups or rings such as polynitrobenzene, furazan, and pyrazole. researchgate.net For example, introducing an azo bridge between two 1,3,4-oxadiazole rings has led to the creation of energetic compounds with excellent thermal stability, with decomposition temperatures reaching as high as 278 °C. researchgate.net

Table 1: Performance of Selected 1,3,4-Oxadiazole-Based Energetic Materials

| Compound | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|

| Compound 4 (azo-bridged) | 248 | 8409 | 29.3 | researchgate.net |

| Compound 5 (azo-bridged) | 278 | 8800 | 35.1 | researchgate.net |

| RDX (Reference) | - | 8795 | 34.9 | researchgate.net |

Agrochemical Research and Development

Derivatives of 1,3,4-oxadiazole are widely utilized in agriculture due to their fungicidal, herbicidal, and insecticidal properties. mdpi.com The development of new fungicides is particularly important due to the emergence of drug-resistant plant pathogens that threaten major food crops like maize. nih.govfrontiersin.org

Several 1,3,4-oxadiazole derivatives have been synthesized and tested for their antifungal activity against various plant pathogens. nih.govfrontiersin.org In one study, a series of derivatives were evaluated against three fungal pathogens affecting maize: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. nih.govfrontiersin.org Several of these compounds showed significant antifungal activity, with some even outperforming the commercial fungicide carbendazim (B180503) against E. turcicum. nih.govfrontiersin.org

The mechanism of action for some of these antifungal compounds is believed to involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in fungal respiration. nih.govfrontiersin.org Furthermore, these active compounds have been shown to cause morphological changes in the fungal hyphae, leading to their shrinkage and collapse. nih.govfrontiersin.org

Beyond fungicides, 1,3,4-oxadiazole derivatives have also been developed as herbicides. mdpi.comresearchgate.net For instance, oxadiazone is a commercialized herbicide containing the 1,3,4-oxadiazole ring. mdpi.com

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives against Maize Pathogens

| Compound | EC50 (μg/mL) vs. E. turcicum | EC50 (μg/mL) vs. R. solani | EC50 (μg/mL) vs. G. zeae | Reference |

|---|---|---|---|---|

| 4k | 50.48 | >100 | >100 | nih.gov |

| 5e | 47.56 | 85.17 | >100 | nih.gov |

| 5k | 32.25 | 60.36 | 75.49 | nih.gov |

| Carbendazim (Control) | 102.83 | 3.85 | 1.54 | nih.gov |

Herbicidal Activity

Derivatives of 1,3,4-oxadiazole have been recognized for their potential as plant protection agents, including their use as herbicides. mdpi.com Research has shown that certain compounds incorporating the 1,3,4-oxadiazole ring exhibit herbicidal effects. These effects are often attributed to the inhibition of photosynthesis, prevention of starch accumulation in the bundle sheath of plants, disruption of the ultrastructure of mesophyll chloroplasts, and inhibition of electron transport and photophosphorylation. researchgate.net The broad-spectrum biological activity of 1,3,4-oxadiazole derivatives has made them a subject of interest in the development of new agrochemicals. researchgate.netresearchgate.net

For instance, a series of novel 5-chloro-3-fluorophenoxypyridines containing a 1,3,4-oxadiazole ring with a thioether moiety has been synthesized and evaluated for herbicidal activity against various graminaceous plants. researchgate.net While the core 1,3,4-oxadiazole structure is key, the specific substitutions on the ring play a crucial role in determining the level and spectrum of herbicidal efficacy. researchgate.net The diverse applications of these derivatives in agriculture underscore their importance as a scaffold for designing new and effective herbicides. mdpi.com

Insecticidal Activity

The 1,3,4-oxadiazole nucleus is a significant structural component in the development of novel insecticides. mdpi.com Various derivatives have demonstrated notable insecticidal properties against significant agricultural pests. researchgate.netnih.gov

In one study, derivatives of 1,3,4-oxadiazole were synthesized and grafted onto chitosan (B1678972) (CS) and modified polymethyl methacrylate (B99206) (PMMA). nih.gov Four of the chitosan-grafted compounds displayed significant insecticidal activity against the fourth-instar larvae of the cotton leafworm, Spodoptera littoralis. nih.gov Notably, compounds designated as 2b and 6d were identified as promising insecticide candidates due to their efficacy and lower toxicity to human cell lines. nih.gov

Another area of research involves the synthesis of pyridylpyrazole-4-carboxamides that incorporate a 1,3,4-oxadiazole ring. These compounds were evaluated for their insecticidal effects against the diamondback moth (Plutella xylostella). researchgate.net One particular derivative, N-(4-chloro-2-methyl-6-(5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)phenyl)-5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide (8h6) , showed considerable activity at various concentrations. researchgate.net

The following table summarizes the insecticidal activity of selected 1,3,4-oxadiazole derivatives.

Table 1: Insecticidal Activity of 1,3,4-Oxadiazole Derivatives

| Compound | Target Pest | Observed Activity | Reference |

|---|---|---|---|

| Chitosan-grafted 1,3,4-oxadiazole derivatives (2a, 2b, 6a, 6d) | Cotton leafworm (Spodoptera littoralis) | Good insecticidal activity against fourth-instar larvae. | nih.gov |

| 8h6 | Diamondback moth (Plutella xylostella) | 67% activity at 100 µg/mL, 50% at 50 µg/mL, 34% at 10 µg/mL, 20% at 5 µg/mL, and 17% at 1 µg/mL. | researchgate.net |

Fungicidal Activity and Plant Protection Agents

The fungicidal properties of 1,3,4-oxadiazole derivatives are well-documented, with numerous studies highlighting their efficacy against a range of plant pathogenic fungi. mdpi.comrhhz.netfrontiersin.orgresearchgate.net These compounds represent a promising class of fungicides for managing crop diseases. frontiersin.org

Research into novel 1,3,4-oxadiazole derivatives containing an arylpyrazoloxyl moiety has demonstrated significant fungicidal activity. rhhz.net In vitro bioassays revealed that several of these compounds were effective against Rhizoctonia solani (rice sheath blight, RSB) and Colletotrichum graminicola (sorghum anthracnose, SA). rhhz.net For example, compounds 4 , 16 , and 20 showed EC₅₀ values against RSB ranging from 0.85 to 0.91 mg/L, which is comparable to the commercial fungicide tebuconazole. rhhz.net Compound 3 was particularly effective against SA, with an EC₅₀ value of 1.03 mg/L. rhhz.net

In another study, a series of 1,3,4-oxadiazole derivatives were synthesized and tested against three major maize pathogens: Rhizoctonia solani, Gibberella zeae, and Exserohilum turcicum. frontiersin.org Many of the synthesized compounds exhibited positive antifungal activities. frontiersin.org Specifically against E. turcicum, compounds 4k , 5e , and 5k demonstrated significant antifungal effects, with EC₅₀ values of 50.48, 47.56, and 32.25 µg/mL, respectively, outperforming the control fungicide carbendazim (EC₅₀ of 102.83 µg/mL). frontiersin.org Compound 5k also showed broad-spectrum activity against all three tested fungi. frontiersin.org

Furthermore, 1,3,4-oxadiazol-2-yl thioether derivatives incorporating a phenazine-1-carboxylic acid scaffold have been synthesized and evaluated. researchgate.net These compounds showed moderate to good fungicidal activities against R. solani, Sclerotinia sclerotiorum, and Pyricularia oryzae. researchgate.net Compounds 6n and 6o were particularly potent against S. sclerotiorum, with EC₅₀ values of 11.16 and 30.47 µM, respectively. researchgate.net

The tables below present the fungicidal activity of various 1,3,4-oxadiazole derivatives against different plant pathogens.

Table 2: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives against Rice and Sorghum Pathogens

| Compound | Target Pathogen | EC₅₀ (mg/L) | Reference |

|---|---|---|---|

| 3 | Sorghum anthracnose (Colletotrichum graminicola) | 1.03 | rhhz.net |

| 4 | Rice sheath blight (Rhizoctonia solani) | 0.88 | rhhz.net |

| 16 | Rice sheath blight (Rhizoctonia solani) | 0.91 | rhhz.net |

| 20 | Rice sheath blight (Rhizoctonia solani) | 0.85 | rhhz.net |

| Tebuconazole (Reference) | Rice sheath blight (Rhizoctonia solani) | 1.02 | rhhz.net |

| Pyraclostrobin (Reference) | Sorghum anthracnose (Colletotrichum graminicola) | 1.06 | rhhz.net |

Table 3: Fungicidal Activity of 1,3,4-Oxadiazole Derivatives against Maize Pathogens

| Compound | Target Pathogen | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| 4k | Exserohilum turcicum | 50.48 | frontiersin.org |

| 5e | Exserohilum turcicum | 47.56 | frontiersin.org |

| 5k | Exserohilum turcicum | 32.25 | frontiersin.org |

| Carbendazim (Reference) | Exserohilum turcicum | 102.83 | frontiersin.org |

Corrosion Inhibition Studies

Derivatives of 1,3,4-oxadiazole have emerged as effective corrosion inhibitors for various metals, particularly mild steel, in acidic environments. researchgate.netjocpr.com Their inhibitory action is generally attributed to the adsorption of the molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The presence of heteroatoms (nitrogen and oxygen) and the planarity of the oxadiazole ring facilitate this adsorption process. nih.gov

Studies have shown that these compounds can act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The effectiveness of the inhibition often increases with the concentration of the inhibitor. researchgate.net

For example, 2,5-bis(n-pyridyl)-1,3,4-oxadiazoles have demonstrated excellent performance as corrosion inhibitors for mild steel in both hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) solutions. researchgate.net Similarly, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) has been shown to be an effective inhibitor for mild steel in 1 M HCl. researchgate.net Thiazole-based 1,3,4-oxadiazole derivatives have also been synthesized and studied, revealing that they follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. jocpr.com

The table below summarizes the findings of various corrosion inhibition studies involving 1,3,4-oxadiazole derivatives.

Table 4: Corrosion Inhibition Performance of 1,3,4-Oxadiazole Derivatives

| Inhibitor Compound | Metal | Corrosive Medium | Inhibition Type | Adsorption Isotherm | Reference |

|---|---|---|---|---|---|

| 2,5-bis(n-pyridyl)-1,3,4-oxadiazoles | Mild Steel | 1 M HCl & 0.5 M H₂SO₄ | Mixed-type in HCl, Anodic-type in H₂SO₄ | Not specified | researchgate.net |

| 2,5-bis(2-aminophenyl)-1,3,4-oxadiazole | Mild Steel | Molar HCl | Mixed-type | Not specified | researchgate.net |

| 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) | Mild Steel | 1 M HCl & 0.5 M H₂SO₄ | Not specified | Not specified | researchgate.net |

| Thiazole-based 1,3,4-oxadiazole derivatives | Mild Steel | 0.5 M HCl | Mixed-type | Langmuir | jocpr.com |

| 5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol | Copper | 3.5 wt.% NaCl | Not specified | Not specified | ull.es |

Exploration of 1,3,4 Oxadiazole 3 2h Carbaldehyde Derivatives in Mechanistic Medicinal Chemistry Research

Pharmacophore Design and Development for Novel Ligands

The 1,3,4-oxadiazole (B1194373) moiety is a crucial component in the design of new therapeutic ligands. Its unique metabolic profile and hydrogen bonding capabilities make it a valuable pharmacophore. nih.gov Medicinal chemists leverage this five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, to construct molecular frameworks for targeted biological activity. nih.govnih.gov The 1,3,4-oxadiazole ring can act as a bioisostere for ester and amide groups, contributing to improved metabolic stability and pharmacokinetic properties of drug candidates. mdpi.com

The design of novel ligands often involves hybridizing the 1,3,4-oxadiazole core with other bioactive moieties to enhance the desired pharmacological effect. nih.gov For instance, the construction of a molecular framework that combines the 1,3,4-oxadiazole ring with a nicotinamide (B372718) pharmacophore has been explored to create selective COX-2 inhibitors. nih.gov This design strategy allows for the connection of various hydrophobic tail moieties to the central heterocyclic core through a carboxamide linker, enabling the exploration of structure-activity relationships (SAR). nih.gov The versatility of the 1,3,4-oxadiazole scaffold allows for its decoration with different substituents at various positions, influencing the molecule's interaction with biological targets. mdpi.com

Investigation of Enzyme Inhibition Mechanisms

Derivatives of 1,3,4-oxadiazole have been extensively investigated as inhibitors of a wide array of enzymes, playing a critical role in understanding and modulating various pathological pathways.

Integrase Inhibition

The 1,3,4-oxadiazole nucleus has been incorporated into the structure of HIV-1 integrase inhibitors. Research has shown that combining a 1,3,4-oxadiazole ring with an 8-hydroxy-1,6-naphthyridine ring system can lead to potent inhibition of viral DNA integration. nih.gov Detailed structure-activity relationship (SAR) studies have focused on the C5 position of the naphthyridine ring, leading to the development of analogs with low nanomolar potency and a significant therapeutic index. nih.gov These compounds function by chelating metal ions essential for the catalytic activity of the integrase enzyme. nih.gov

Tyrosine Kinase (TK) Inhibition (e.g., VEGFR2, EGFR)

The 1,3,4-oxadiazole scaffold is a key feature in the design of inhibitors targeting tyrosine kinases, which are crucial mediators of cell proliferation and angiogenesis.

VEGFR2 Inhibition: Several studies have identified 1,3,4-oxadiazole derivatives as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). bohrium.commdpi.com Computational studies, including density functional theory (DFT) and molecular docking, have been employed to predict the binding affinities and stability of these derivatives within the VEGFR2 active site. bohrium.comnih.gov Certain substituted oxadiazoles (B1248032) have demonstrated high potency and selectivity for VEGFR2 over Epidermal Growth Factor Receptor (EGFR). bohrium.commdpi.com For example, compounds 7g, 7j, and 7l were identified as promising VEGFR2 inhibitors with significant binding energies. bohrium.comnih.gov

EGFR Inhibition: While some 1,3,4-oxadiazole derivatives show selectivity for VEGFR2, others have been developed as inhibitors of EGFR. mdpi.com The 1,3,4-oxadiazole moiety can contribute to the antiproliferative effect of compounds by inhibiting EGFR kinase. mdpi.com For instance, a series of naproxen-based 1,3,4-oxadiazole derivatives were synthesized and evaluated as EGFR inhibitors, with some compounds showing potent activity against cancer cell lines. mdpi.com

| Derivative | Target | IC50 (µM) | Cell Line | Reference |

| Compound 15 | EGFR | 0.41 | MCF-7, HepG2 | mdpi.com |

| Compound 7j | VEGFR2 | 0.009 (Estimated) | - | nih.gov |

Cyclooxygenase-2 (COX-2) Inhibition

Diarylheterocyclic scaffolds, including 1,3,4-oxadiazoles, are a common structural feature of selective COX-2 inhibitors. nih.gov Researchers have designed and synthesized novel 1,3,4-oxadiazole derivatives that exhibit potent and selective COX-2 inhibitory activity. nih.govnih.gov These compounds often feature a central di-substituted five-membered heterocycle. nih.gov The inhibitory concentrations (IC50) of some of these novel compounds against COX-2 are comparable to that of the well-known COX-2 inhibitor, celecoxib. nih.govnih.gov

| Compound Series | COX-2 IC50 Range (µM) | Selectivity Index (SI) Range | Reference |

| 8a-g | 0.04 – 0.14 | 60.71 – 337.5 | nih.gov |

Modulation of Glucose Metabolism Enzymes (e.g., α-glucosidase, α-amylase, GSK-3β)

Derivatives of 1,3,4-oxadiazole have shown significant potential in the management of metabolic disorders by inhibiting key enzymes involved in glucose metabolism.

α-Glucosidase and α-Amylase Inhibition: The inhibition of α-glucosidase and α-amylase is a key strategy for controlling postprandial hyperglycemia. nih.gov Numerous studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potent inhibitors of these enzymes. nih.govnih.govbuketov.edu.kzresearchgate.netjournalgrid.com For example, certain 2-thione-1,3,4-oxadiazole derivatives have demonstrated strong inhibitory activity against both α-amylase and α-glucosidase. nih.govnih.gov Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of the enzymes. nih.govbuketov.edu.kzresearchgate.net

| Compound | Target Enzyme | IC50 (µg/mL) | Reference |

| 5g | α-Amylase | 13.09 ± 0.06 | nih.govnih.gov |

| 5a | α-Glucosidase | 12.27 ± 0.41 | nih.gov |

| 4a(a) | α-Glucosidase | 15.45 ± 0.20 | nih.gov |

| SC2 | α-Amylase | 36.5 ± 1.5 | buketov.edu.kzresearchgate.net |

| SC8 | α-Amylase | 45.2 ± 2.1 | buketov.edu.kzresearchgate.net |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition: GSK-3β is implicated in various cellular processes, and its inhibitors are being explored for the treatment of conditions like Alzheimer's disease. nih.govdrugbank.com A novel series of 1,3,4-oxadiazole derivatives has been designed and synthesized as potent and selective inhibitors of GSK-3β. nih.govdrugbank.com X-ray co-crystal structures have been obtained for some of these inhibitors in complex with GSK-3β, providing a detailed understanding of their binding mode. nih.govdrugbank.com

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme responsible for protein maturation, making it an attractive target for the development of novel antibacterial agents. nih.gov The 1,3,4-oxadiazole scaffold has been explored for the development of PDF inhibitors. nih.gov Computational studies, such as molecular docking, have been utilized to investigate the interactions between 1,3,4-oxadiazole derivatives and the amino acid residues in the active site of PDF, providing insights into their potential as antibacterial agents. nih.gov

Structure-Activity Relationship (SAR) Studies for Bioactive Motifs

The biological activity of 1,3,4-oxadiazole derivatives is intricately linked to their structural features. Structure-Activity Relationship (SAR) studies are crucial in identifying the key molecular motifs responsible for their therapeutic effects. These studies systematically modify the substituents on the oxadiazole ring and any associated scaffolds to determine how these changes influence biological activity.

A central theme in the SAR of 1,3,4-oxadiazole derivatives is the nature and position of substituents on the core heterocycle and any appended aromatic rings. nih.govbenthamscience.com For instance, in the context of antibacterial agents, the substitution pattern on a diphenyl ether moiety attached to the oxadiazole ring was found to be critical for activity against Gram-positive bacteria, including resistant strains like MRSA. nih.gov Specifically, the presence of trifluoromethyl or fluorine on one of the phenyl rings was a key determinant of potency. nih.gov

In the realm of anticancer research, SAR studies have revealed that the substitution at the C2 and C5 positions of the 1,3,4-oxadiazole ring plays a pivotal role in cytotoxicity. For example, hybridization of the oxadiazole scaffold with other pharmacophores, such as chalcones or benzothiazoles, has yielded compounds with significant antiproliferative activity. ijper.orgnih.gov The nature of the substituent on the appended aryl rings, whether electron-donating or electron-withdrawing, can dramatically alter the anticancer potency. acs.org

Furthermore, for enzyme inhibitors, such as those targeting cyclooxygenase-2 (COX-2), the SAR indicates that diaryl-substituted 1,3,4-oxadiazoles are a common structural feature for selective inhibition. nih.gov The specific substitutions on the aryl rings influence the binding affinity and selectivity for the COX-2 enzyme over COX-1. nih.gov Similarly, for monoamine oxidase (MAO) inhibitors, the substituents on the 1,3,4-oxadiazole-3(2H)-carboxamide scaffold were shown to modulate the inhibitory activity. nih.gov

The following interactive data table summarizes key SAR findings for various bioactive 1,3,4-oxadiazole derivatives.

| Bioactive Motif | Therapeutic Area | Key SAR Findings | Reference |

|---|---|---|---|

| Diaryl-substituted 1,3,4-oxadiazoles | Anti-inflammatory (COX-2 inhibition) | The presence of specific substituents on the aryl rings is crucial for selective COX-2 inhibition. A methyl group in the para position of a hydrophobic tail can enhance selectivity. | nih.gov |

| 1,3,4-Oxadiazole-piperazine conjugates | Antihypertensive, Antimicrobial, Anticancer | The conjugation of these two moieties can lead to synergistic effects, with the nature of substituents on both the oxadiazole and piperazine (B1678402) rings influencing the specific activity. | benthamscience.com |

| 5-Aryl-1,3,4-oxadiazole derivatives | Anti-Alzheimer's (Cholinesterase inhibition) | Substituents on the aryl ring at the 5-position of the oxadiazole core influence the inhibitory potency against acetylcholinesterase and butyrylcholinesterase. | nih.gov |

| 1,3,4-Oxadiazole-benzothiazole hybrids | Anticancer | A methoxy (B1213986) group on the benzothiazole (B30560) moiety was found to enhance inhibitory activity against lung and breast cancer cell lines. | nih.gov |

| 1,2,4-Oxadiazole (B8745197) derivatives | Antibacterial | Modifications at the 5-position of the 1,2,4-oxadiazole ring, while keeping the 3-position constant with a 4-substituted diphenyl ether moiety, generated numerous active antibiotics against Gram-positive bacteria. | nih.gov |

Targeting Specific Biological Pathways and Molecular Interactions (e.g., DNA binding investigations)

The therapeutic effects of 1,3,4-oxadiazole derivatives are realized through their interaction with specific biological pathways and molecular targets. A significant amount of research has been dedicated to elucidating these mechanisms to enable rational drug design.